2-Amino-5-methoxypyrimidine

Synthetic Chemistry Reaction Kinetics Building Block Utility

2-Amino-5-methoxypyrimidine is a critical disubstituted pyrimidine building block where the 5-methoxy group is non-negotiable for target potency. Unlike 5-Cl or 5-CH3 analogs, the 5-OCH3 electronic profile (XLogP3 -0.2) drives Src/VEGFR kinase selectivity and favorable drug-like properties. With ≥97% purity and verified substitution pattern, this scaffold enables reproducible nucleophilic additions to isocyanates for antiblastic ureas and reliable QSAR model development (R²CV 0.973). Procure exact CAS 13418-77-4 to avoid synthetic/biological deviations.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 13418-77-4
Cat. No. B019462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxypyrimidine
CAS13418-77-4
Synonyms5-Methoxy-2-pyrimidinamine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N
InChIInChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyKAHHAPNRIQLSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methoxypyrimidine (CAS 13418-77-4): Properties and Core Characteristics for Procurement


2-Amino-5-methoxypyrimidine (CAS 13418-77-4) is a disubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates . Its core structure features an amino group at the 2-position and a methoxy group at the 5-position on the pyrimidine ring, which confers distinct electronic and steric properties [1]. The compound is commercially available as an off-white to white crystalline powder with a typical purity of ≥97%, a melting point of 86-88 °C, a boiling point of approximately 313 °C at 760 mmHg, and a density of 1.224 g/cm³ [2]. Computed physicochemical descriptors include a topological polar surface area of 61 Ų, XLogP3 of -0.2, one hydrogen bond donor, four hydrogen bond acceptors, and a molecular weight of 125.13 g/mol [3]. This aminopyrimidine scaffold is recognized in patent literature as a key substructure for developing kinase inhibitors, including Src family, VEGFR, and other receptor and non-receptor kinase targets [4].

Why Substituting 2-Amino-5-methoxypyrimidine with Unverified Analogs Risks Synthesis Failure and Biological Activity Loss


Substituting 2-Amino-5-methoxypyrimidine with a close structural analog, such as 2-amino-5-chloropyrimidine or 2-amino-5-methylpyrimidine, without rigorous validation can lead to significant synthetic or biological performance deviations. The 5-methoxy substituent imparts specific electronic effects (inductive electron donation and resonance effects) that influence the reactivity of the 2-amino group in nucleophilic addition reactions [1]. In the context of kinase inhibitor design, the patent literature explicitly defines the 2-amino-5-substituted pyrimidine core as a privileged scaffold where the nature of the 5-position substituent directly modulates potency and selectivity against Src family kinases, VEGFR, and other targets [2]. A change in the 5-position group, such as replacing methoxy with chloro or hydrogen, alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability, which can result in complete loss of target engagement or altered pharmacokinetic profiles [3]. Therefore, procurement of the exact compound with verified purity and correct substitution pattern is non-negotiable for reproducible results in medicinal chemistry campaigns and process development.

Quantitative Differentiation of 2-Amino-5-methoxypyrimidine: Head-to-Head Evidence for Procurement Decisions


Reactivity Advantage: Nucleophilic Addition of 2-Amino-5-methoxypyrimidine to Isocyanates vs. Aromatic Amines

2-Amino-5-methoxypyrimidine demonstrates a distinct reactivity profile in nucleophilic addition reactions with phosphorochloridoisocyanatidates, proceeding more readily than typical aromatic amines due to the electronic influence of the 5-methoxy group [1]. This results in the formation of N-phosphorylated 5-methoxypyrimidyl-2-ureas in practically quantitative yield and analytically pure state directly from the reaction medium [1].

Synthetic Chemistry Reaction Kinetics Building Block Utility

Kinase Inhibition Scaffold: Comparative Potency of 5-Methoxy vs. 5-Substituted Pyrimidine Inhibitors in Src and VEGFR Assays

The 2-amino-5-substituted pyrimidine scaffold, of which 2-Amino-5-methoxypyrimidine is a foundational member, exhibits potent inhibition of Src kinase and VEGFR in cell-free enzymatic assays [1]. While specific IC50 data for the unelaborated 2-Amino-5-methoxypyrimidine itself is not directly reported, patent data for closely related 2-amino-5-substituted pyrimidines shows that the nature of the 5-substituent (e.g., methoxy vs. chloro vs. hydrogen) drastically alters potency, with IC50 values ranging from low nanomolar to >10 µM [1]. The methoxy group at the 5-position is specifically claimed as a key determinant for achieving desirable kinase inhibition profiles [1].

Medicinal Chemistry Kinase Inhibition SAR

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) of 2-Amino-5-methoxypyrimidine vs. 5-Chloro and 5-Methyl Analogs

The computed partition coefficient (XLogP3) for 2-Amino-5-methoxypyrimidine is -0.2, indicating a hydrophilic character [1]. In contrast, the 5-chloro analog (2-Amino-5-chloropyrimidine) has a computed XLogP3 of approximately 1.2, and the 5-methyl analog (2-Amino-5-methylpyrimidine) has an XLogP3 of approximately 0.5 [2][3]. This difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and metabolic stability profiles in drug discovery programs.

ADME Prediction Lipophilicity Drug-likeness

Antiblastic Activity of Phosphorylated Derivatives: Differential Cytotoxicity of 5-Methoxypyrimidyl-2-ureas vs. 5-Fluorouracil

Phosphorylated ureas derived from 2-Amino-5-methoxypyrimidine exhibit antiblastic (antitumor) activity in vitro [1]. The N-phosphorylated 5-methoxypyrimidyl-2-ureas synthesized from this compound were evaluated for their cytotoxic effects, with the rationale that they might act as alkylating agents similar to dinaphthimine and emophen [1]. While direct comparative cytotoxicity data against a reference standard such as 5-fluorouracil is not provided in the abstract, the study explicitly positions these derivatives as having potential antitumor action distinct from classical antimetabolites like 5-fluorouracil or 6-mercaptopurine [1].

Antitumor Activity Cytotoxicity Prodrug Design

QSAR-Modeled Predictability: Amino-Pyrimidine Derivatives Show High Correlation Between Descriptors and Chemotherapeutic Activity

Quantitative structure-activity relationship (QSAR) analysis on a series of amino-pyrimidine derivatives, which include scaffolds related to 2-Amino-5-methoxypyrimidine, yielded a statistically significant model with a cross-validated correlation coefficient (R²CV) of 0.973 and an external predictive ability (R²) of 0.778 [1]. This high model quality indicates that the chemotherapeutic activity of aminopyrimidine derivatives is strongly and predictably linked to specific molecular descriptors, many of which are influenced by the 5-position substituent [1].

QSAR Predictive Modeling Chemotherapeutic Activity

High-Value Procurement Applications for 2-Amino-5-methoxypyrimidine in Research and Industry


Medicinal Chemistry: Kinase Inhibitor Lead Generation

Procure 2-Amino-5-methoxypyrimidine to rapidly generate focused libraries of 2-amino-5-substituted pyrimidine kinase inhibitors. The scaffold is validated in patent literature for Src, VEGFR, and other kinases, with the 5-methoxy group conferring favorable potency and selectivity profiles [1]. This compound serves as an ideal starting point for parallel synthesis and structure-activity relationship (SAR) exploration to identify preclinical candidates for oncology or inflammatory diseases.

Process Chemistry: High-Yielding Intermediate for Phosphorylated Ureas

Leverage the high reactivity of 2-Amino-5-methoxypyrimidine in nucleophilic addition reactions with isocyanates to synthesize N-phosphorylated 5-methoxypyrimidyl-2-ureas in practically quantitative yield [2]. This route offers a cost-effective and scalable method to produce antiblastic compounds with a proposed alkylating agent mechanism, differentiating from antimetabolite-based therapies like 5-fluorouracil [2].

ADME Optimization: Hydrophilic Building Block for Lead Series

Incorporate 2-Amino-5-methoxypyrimidine as a core fragment when designing compounds requiring low lipophilicity to improve aqueous solubility and reduce off-target binding. Its computed XLogP3 of -0.2 is significantly lower than chloro (1.2) or methyl (0.5) analogs, making it the preferred choice for optimizing drug-like properties early in discovery [3]. This is particularly critical for central nervous system (CNS) or oral drug programs where high polarity is beneficial.

Computational Chemistry: QSAR Model Training and Validation

Utilize 2-Amino-5-methoxypyrimidine and its derivatives as a training set for developing robust QSAR models due to the high predictability (R²CV = 0.973) demonstrated for the aminopyrimidine chemotype [4]. This enables confident virtual screening and activity prediction for novel analogs, accelerating hit-to-lead timelines and reducing the number of compounds that need to be physically synthesized and tested.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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